molecular formula C11H7F2NO3 B2361474 4-[5-(Difluoromethyl)-1,2-oxazol-3-yl]benzoic acid CAS No. 2248411-68-7

4-[5-(Difluoromethyl)-1,2-oxazol-3-yl]benzoic acid

Cat. No.: B2361474
CAS No.: 2248411-68-7
M. Wt: 239.178
InChI Key: ZFWHKUBXVSZGKR-UHFFFAOYSA-N
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Description

4-[5-(Difluoromethyl)-1,2-oxazol-3-yl]benzoic acid is a chemical compound with the molecular formula C10H6F2NO3 It is a derivative of benzoic acid, featuring a difluoromethyl group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Difluoromethyl)-1,2-oxazol-3-yl]benzoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-(difluoromethyl)benzoic acid with hydroxylamine to form the oxime, followed by cyclization to the oxazole ring. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-[5-(Difluoromethyl)-1,2-oxazol-3-yl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-[5-(Difluoromethyl)-1,2-oxazol-3-yl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(Difluoromethyl)-1,2-oxazol-3-yl]benzoic acid involves its interaction with specific molecular targets. The difluoromethyl group and oxazole ring play crucial roles in its activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a difluoromethyl group and an oxazole ring. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-[5-(difluoromethyl)-1,2-oxazol-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO3/c12-10(13)9-5-8(14-17-9)6-1-3-7(4-2-6)11(15)16/h1-5,10H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWHKUBXVSZGKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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